molecular formula C14H14N4O2 B605171 N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide CAS No. 1375465-91-0

N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide

Cat. No. B605171
CAS RN: 1375465-91-0
M. Wt: 270.292
InChI Key: LIIWIMDSZVNYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 1375465-91-0 . It has a molecular weight of 270.29 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Wound Healing and Pain Management

  • A study by Panneerselvam et al. (2017) explored the wound healing activity of 4-(4-hydroxy benzyl)-2-amino-6-hydroxy pyrimidine-5-carboxamide nanoparticles, suggesting potential applications in pain management and wound healing. The pyrimidine nanoparticles demonstrated significant wound healing activity in comparison to standard compounds (Panneerselvam et al., 2017).

Synthesis and Modification for Enhanced Properties

  • Research by Drev et al. (2014) on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides focused on modifying the pyrimidine ring to create various derivatives. This study provides insights into the versatility and potential for tailored applications of pyrimidine derivatives (Drev et al., 2014).

Anticancer Activity

  • A 2010 study by Asha et al. investigated the anticancer activity of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, indicating the potential of pyrimidine derivatives in cancer treatment. Certain compounds exhibited significant antitumor activity against human leukemia cell lines (Asha et al., 2010).

Analgesic Properties

  • Ukrainets et al. (2015) studied the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, providing a basis for the development of new analgesics. The study found increased biological activity in para-substituted derivatives (Ukrainets et al., 2015).

Inhibition of Gene Expression

  • Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This research indicates the potential use of pyrimidine derivatives in regulating gene expression (Palanki et al., 2000).

Hypoxia-Inducible Factor Inhibition

  • Debenham et al. (2016) described the discovery of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of hypoxia-inducible factor prolyl hydroxylases, highlighting their potential in treating anemia. This study underscores the therapeutic applications of pyrimidine derivatives in stimulating erythropoiesis (Debenham et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Biochemical Analysis

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by ACY-738 results in increased acetylation of α-tubulin, a component of microtubules . This interaction between ACY-738 and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

ACY-738 has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, ACY-738 has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, ACY-738 has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

ACY-738 exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, ACY-738 increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ACY-738 have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with ACY-738 ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that ACY-738 may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of ACY-738 have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with ACY-738 (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of ACY-738 were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

ACY-738 is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, ACY-738 can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of ACY-738 within cells and tissues are crucial for its therapeutic effects. ACY-738 is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

properties

IUPAC Name

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWIMDSZVNYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Reactant of Route 2
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Reactant of Route 3
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Reactant of Route 4
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Reactant of Route 5
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Reactant of Route 6
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide

Q & A

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. ACY-738 binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by ACY-738 leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests ACY-738 enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of ACY-738 on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: ACY-738 has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare ACY-738 with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.